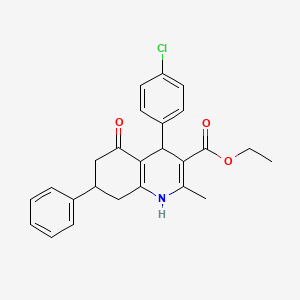![molecular formula C18H29NO2 B5220341 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5220341.png)
1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The compound is also known as IMPEP and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine is not fully understood. However, it has been reported to act as a selective inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. The compound has also been reported to exhibit antioxidant activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine have been extensively studied. The compound has been reported to inhibit the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. It has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine is its potential use in the treatment of various diseases. The compound has also been reported to exhibit low toxicity in animal studies. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine. One area of research is the development of new synthesis methods that can increase the yield and purity of the compound. Another area of research is the study of the compound's potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, the compound's mechanism of action and its effects on different cell types and tissues need to be further investigated.
Conclusion:
In conclusion, 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The compound has been synthesized using various methods and has been extensively studied for its potential use in the treatment of various diseases. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Méthodes De Synthèse
Various methods have been reported for the synthesis of 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine. One of the most common methods involves the reaction of 5-isopropyl-2-methylphenol with ethylene oxide, followed by the reaction of the resulting product with 2-(2-bromoethyl)pyrrolidine. The product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
1-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-15(2)17-7-6-16(3)18(14-17)21-13-12-20-11-10-19-8-4-5-9-19/h6-7,14-15H,4-5,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUWHSYGOKWZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCOCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[2-(5-Isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-17-(3-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5220262.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5220265.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5220275.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5220281.png)
![4-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B5220285.png)
![dimethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5220291.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide](/img/structure/B5220315.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5220325.png)
![1-benzyl-N,N-dimethyl-5-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5220331.png)

![N-(2-furylmethyl)-2-{3-[3-(6-methyl-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5220355.png)
![2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B5220362.png)
![benzyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5220370.png)
